2-(2,4-Di-tert-butylphenoxy)butanoyl chloride
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Overview
Description
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a butanoyl chloride group attached to a phenoxy ring substituted with two tert-butyl groups at the 2 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride typically involves the reaction of 2,4-di-tert-butylphenol with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and water.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions
Scientific Research Applications
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is primarily used in proteomics research. It serves as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, it has applications in organic synthesis as an intermediate for the preparation of more complex molecules .
Mechanism of Action
The mechanism of action of 2-(2,4-Di-tert-butylphenoxy)butanoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism, where the chloride group is replaced by the nucleophile, forming a new covalent bond . This reactivity is utilized in the modification of proteins and peptides, where it can acylate amino groups, altering the protein’s structure and function .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A related compound with antioxidant properties.
2-(4-tert-Butylphenoxy)butanoyl chloride: A similar compound with a tert-butyl group at the 4 position instead of both 2 and 4 positions.
Uniqueness
2-(2,4-Di-tert-butylphenoxy)butanoyl chloride is unique due to the presence of two tert-butyl groups on the phenoxy ring, which can influence its reactivity and steric properties. This makes it particularly useful in specific proteomics applications where such structural features are advantageous .
Properties
CAS No. |
90885-11-3 |
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Molecular Formula |
C18H27ClO2 |
Molecular Weight |
310.9 g/mol |
IUPAC Name |
2-(2,4-ditert-butylphenoxy)butanoyl chloride |
InChI |
InChI=1S/C18H27ClO2/c1-8-14(16(19)20)21-15-10-9-12(17(2,3)4)11-13(15)18(5,6)7/h9-11,14H,8H2,1-7H3 |
InChI Key |
ANRZUINLKBJOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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